6-Methoxyphenazin-1-ol
Overview
Description
6-Methoxyphenazin-1-ol (MPO) is a naturally occurring phenazine derivative. It has a molecular formula of C13H10N2O2 and a molecular weight of 226.23 g/mol .
Synthesis Analysis
The synthesis of 6-Methoxyphenazin-1-ol involves a reaction with 18-crown-6 ether and potassium carbonate in N,N-dimethyl-formamide at 0℃ . The resulting mixture is left stirring overnight gradually reaching room temperature and then concentrated in vacuo .Molecular Structure Analysis
The molecular structure of 6-Methoxyphenazin-1-ol includes six aromatic protons . The 1H NMR spectroscopic data revealed these protons at specific chemical shifts .Chemical Reactions Analysis
The chemical reactions involving 6-Methoxyphenazin-1-ol include a reaction with phenazine O‑methyltransferase from Lysobacter antibioticus OH13 in an aqueous buffer at 20℃ .Scientific Research Applications
Antimicrobial Properties
Phenazines, including 6-Methoxyphenazin-1-ol, have been known to exhibit antimicrobial properties . They can inhibit the growth of various bacteria and fungi, making them potentially useful in the development of new antimicrobial agents.
Antitumor Activity
Phenazine derivatives have shown potential in the field of oncology. They have demonstrated antitumor activity, suggesting that they could be used in the development of new cancer treatments .
Antioxidant Activity
Phenazines also exhibit antioxidant properties . This means they can neutralize harmful free radicals in the body, potentially helping to prevent various diseases and slow down the aging process.
Antimalarial Properties
Some phenazine derivatives have been found to have antimalarial properties . This suggests that 6-Methoxyphenazin-1-ol could potentially be used in the development of new treatments for malaria.
Neuroprotective Properties
Phenazines have been found to have neuroprotective properties . This means they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Industrial Applications
Phenazines have significant applications in industrial fields . For example, they could be used in the development of dyes, pigments, and other industrial chemicals.
Environmental Remediation
Phenazine derivatives could potentially be used in environmental remediation . Their ability to adsorb pollutants could make them useful in the cleanup of contaminated sites.
Energy Storage
Phenazines could potentially be used in the field of energy storage . Their unique chemical properties could make them useful in the development of high-performance batteries or supercapacitors.
Future Directions
Microbes well-adapted to the Arctic Ocean are promising for producing novel compounds, including 6-Methoxyphenazin-1-ol . These microbes have developed various strategies including producing novel bioactive compounds . Therefore, they are promising sources for novel natural products or chemical scaffolds with pharmaceutically relevant biological activity .
properties
IUPAC Name |
6-methoxyphenazin-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-11-7-3-5-9-13(11)15-8-4-2-6-10(16)12(8)14-9/h2-7,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXXRWZHWRRFTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC3=C(C=CC=C3O)N=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614554 | |
Record name | 6-Methoxyphenazin-1(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyphenazin-1-ol | |
CAS RN |
13129-58-3 | |
Record name | 6-Methoxyphenazin-1(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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